Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate

Catalog No.
S14233000
CAS No.
M.F
C14H18O3
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate

Product Name

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate

IUPAC Name

methyl 3-(4-tert-butylphenyl)-2-oxopropanoate

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8H,9H2,1-4H3

InChI Key

CRALUIHPYOTQDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)OC

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate is an organic compound characterized by the presence of a methyl ester functional group, a ketone, and a tert-butyl group attached to a phenyl ring. Its molecular formula is C15H18O3C_{15}H_{18}O_3 and it has a molecular weight of approximately 250.30 g/mol. The structure of this compound includes a propanoate backbone with a ketone functionality at the second position and a para-substituted tert-butyl group on the phenyl ring, which contributes to its steric bulk and hydrophobic characteristics. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features.

Typical of esters and ketones. Key reactions include:

  • Esterification: The reaction with alcohols can regenerate the ester or lead to transesterification.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The ketone functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form various derivatives.

Several synthetic routes can be employed to prepare methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate:

  • Acylation Method: This involves the acylation of methyl acetoacetate with para-tert-butylphenol using an acid catalyst.
  • Condensation Reaction: The compound can be synthesized via a condensation reaction between tert-butylbenzaldehyde and methyl acetoacetate in the presence of a base, followed by esterification.
  • One-Pot Synthesis: A more efficient approach involves combining all reactants in one pot under controlled conditions, allowing for simultaneous formation of intermediates and final products.

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate finds applications in various domains:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its potential biological activities.
  • Material Science: The compound can be utilized in the development of polymeric materials or as a building block for more complex organic molecules.
  • Agricultural Chemicals: It may also have potential applications in agrochemicals as a pesticide or herbicide precursor.

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(4-methylphenyl)-2-oxopropanoateSimilar backbone but with a methyl group instead of tert-butylLess sterically hindered than tert-butyl variant
Ethyl 3-[4-(tert-Butyl)phenyl]-2-oxobutanoateEthyl instead of methyl esterDifferent solubility properties
Methyl 3-[4-isopropylphenyl]-2-oxopropanoateIsopropyl group on phenyl ringDifferent steric effects on reactivity

These comparisons highlight how variations in substituents affect the physical and chemical properties, reactivity, and potential applications of these compounds. Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate stands out due to its bulky tert-butyl group, enhancing its hydrophobicity and potentially influencing its biological interactions compared to less hindered analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

234.125594432 g/mol

Monoisotopic Mass

234.125594432 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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